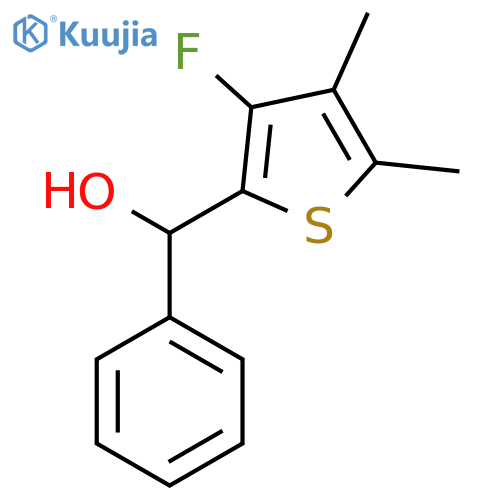Cas no 1247601-25-7 ((3-fluoro-4-methylphenyl)-(5-methylthiophen-2-yl)methanol)

1247601-25-7 structure
商品名:(3-fluoro-4-methylphenyl)-(5-methylthiophen-2-yl)methanol
CAS番号:1247601-25-7
MF:C13H13FOS
メガワット:236.305125951767
MDL:MFCD07775465
CID:5157932
(3-fluoro-4-methylphenyl)-(5-methylthiophen-2-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanol
- (3-fluoro-4-methylphenyl)-(5-methylthiophen-2-yl)methanol
-
- MDL: MFCD07775465
- インチ: 1S/C13H13FOS/c1-8-9(2)16-13(11(8)14)12(15)10-6-4-3-5-7-10/h3-7,12,15H,1-2H3
- InChIKey: QPQJQDOGAWZZLQ-UHFFFAOYSA-N
- ほほえんだ: S1C(C)=C(C)C(=C1C(C1C=CC=CC=1)O)F
計算された属性
- せいみつぶんしりょう: 236.067
- どういたいしつりょう: 236.067
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 48.5
(3-fluoro-4-methylphenyl)-(5-methylthiophen-2-yl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD512178-1g |
(3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanol |
1247601-25-7 | 97% | 1g |
¥3031.0 | 2023-04-04 | |
| abcr | AB428440-5 g |
3-Fluoro-4-methylphenyl-(5-methyl-2-thienyl)methanol |
1247601-25-7 | 5g |
€1373.40 | 2023-06-16 | ||
| abcr | AB428440-1g |
3-Fluoro-4-methylphenyl-(5-methyl-2-thienyl)methanol; . |
1247601-25-7 | 1g |
€1621.70 | 2025-02-13 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648079-5g |
(3-Fluoro-4-methylphenyl)(5-methylthiophen-2-yl)methanol |
1247601-25-7 | 98% | 5g |
¥15997.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648079-1g |
(3-Fluoro-4-methylphenyl)(5-methylthiophen-2-yl)methanol |
1247601-25-7 | 98% | 1g |
¥6409.00 | 2024-08-09 | |
| abcr | AB428440-5g |
3-Fluoro-4-methylphenyl-(5-methyl-2-thienyl)methanol |
1247601-25-7 | 5g |
€1373.40 | 2023-09-04 | ||
| abcr | AB428440-1 g |
3-Fluoro-4-methylphenyl-(5-methyl-2-thienyl)methanol |
1247601-25-7 | 1g |
€594.40 | 2023-06-16 | ||
| Ambeed | A667714-1g |
(3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanol |
1247601-25-7 | 97% | 1g |
$441.0 | 2024-04-25 |
(3-fluoro-4-methylphenyl)-(5-methylthiophen-2-yl)methanol 関連文献
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
-
3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
1247601-25-7 ((3-fluoro-4-methylphenyl)-(5-methylthiophen-2-yl)methanol) 関連製品
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1247601-25-7)(3-fluoro-4-methylphenyl)-(5-methylthiophen-2-yl)methanol

清らかである:99%
はかる:1g
価格 ($):397.0